1-Benzothiophene-2-Sulfonamide
Overview
Description
1-Benzothiophene-2-Sulfonamide is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 1-benzothiophene-2-sulfonamide belongs, are known to inhibit folate metabolism, which is crucial for bacterial growth .
Mode of Action
This inhibition disrupts DNA synthesis and cell replication .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound may inhibit bacterial growth by disrupting their ability to synthesize nucleic acids .
Biochemical Analysis
Biochemical Properties
Benzothiophene derivatives have been shown to exhibit antimicrobial properties . They have been tested against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
Cellular Effects
The cellular effects of 1-Benzothiophene-2-Sulfonamide are currently unknown. Some benzothiophene-diaryl urea derivatives have shown potential anticancer effects. For example, compound 17d demonstrated high antiproliferative activities on HT-29 and A549 cancer cell lines .
Molecular Mechanism
It is known that the synthesis of benzothiophene motifs can occur under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .
Temporal Effects in Laboratory Settings
The synthesis of benzothiophene-1,1-dioxide was achieved with a yield of 75% using graphite felt electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature .
Metabolic Pathways
Drug metabolism is a significant process in controlling pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-2-Sulfonamide can be synthesized through several methods. One common approach involves the reaction of benzothiophene with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product .
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophene-2-Sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-Benzothiophene-2-Sulfonamide has diverse applications in scientific research:
Comparison with Similar Compounds
Benzothiophene: Lacks the sulfonamide group, resulting in different chemical reactivity and applications.
Thiophene: A simpler structure without the fused benzene ring, leading to distinct properties.
Sulfanilamide: Contains a sulfonamide group but lacks the benzothiophene structure, used primarily as an antibacterial agent.
Uniqueness: 1-Benzothiophene-2-Sulfonamide is unique due to the combination of the benzothiophene core and the sulfonamide group. This combination imparts specific chemical reactivity and potential biological activities that are not observed in its individual components .
Properties
IUPAC Name |
1-benzothiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQSZBTFGHLAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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